molecular formula C8H14O B560763 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) CAS No. 104728-06-5

4-Hepten-2-one, 6-methyl-, (Z)- (9CI)

Cat. No.: B560763
CAS No.: 104728-06-5
M. Wt: 126.20 g/mol
InChI Key: UURQIFMXMISCGV-PLNGDYQASA-N
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Description

Structural Characterization of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI)

Molecular Formula and IUPAC Nomenclature

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) possesses the molecular formula C₈H₁₄O with a molecular weight of 126.20 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (Z)-6-methylhept-4-en-2-one, which precisely describes its structural features. The designation includes several key structural elements that define the molecule's architecture and stereochemical properties.

The primary nomenclature system identifies this compound through multiple recognized names in chemical databases. The Chemical Abstracts Service registry number 104728-06-5 provides unambiguous identification for this specific stereoisomer. Alternative nomenclature includes the systematic name 4-Hepten-2-one, 6-methyl-, (Z)- (9CI), which follows Chemical Abstracts indexing conventions. The SMILES notation CC(C/C=C\C(C)=O) provides a linear representation of the molecular structure that explicitly indicates the Z-configuration around the double bond.

The molecular architecture consists of an eight-carbon skeleton featuring a ketone functional group positioned at the second carbon atom from the methyl terminus. A methyl substituent occupies the sixth position, while a carbon-carbon double bond exists between the fourth and fifth carbon atoms. The stereochemical descriptor (Z) indicates that the higher priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane, creating a specific three-dimensional arrangement that distinguishes this isomer from its geometric counterpart.

Stereochemical Configuration and Isomeric Differentiation

The stereochemical configuration of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) represents a critical structural feature that fundamentally impacts its physical and chemical properties. The Z-configuration designation follows Cahn-Ingold-Prelog priority rules, where the methyl group on carbon-6 and the carbonyl-containing chain segment represent the higher priority substituents on their respective double bond carbons. This geometric arrangement creates a bent molecular conformation that differs significantly from the extended structure observed in the corresponding E-isomer.

Database comparisons reveal the existence of both geometric isomers for this compound class. The E-isomer, designated as 4-Hepten-2-one, 6-methyl-, (E)- (9CI), carries the CAS registry number 104728-05-4 and exhibits distinctly different stereochemical properties. The E-configuration places the higher priority substituents on opposite sides of the double bond plane, resulting in a more linear molecular geometry compared to the Z-isomer under investigation. These stereochemical differences manifest in measurably different physical properties, including boiling points, refractive indices, and spectroscopic characteristics.

The InChI key UURQIFMXMISCGV-PLNGDYQASA-N provides computational identification for the Z-isomer, while the corresponding E-isomer possesses the InChI key UURQIFMXMISCGV-SNAWJCMRSA-N. These standardized molecular identifiers enable precise differentiation between stereoisomers in chemical databases and computational systems. The stereochemical specification becomes particularly important when considering potential biological activities, reaction mechanisms, and analytical separation procedures where geometric isomers may exhibit vastly different behaviors.

Spectroscopic Identification Techniques

Infrared Spectral Analysis

Infrared spectroscopy provides fundamental vibrational information for structural characterization of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI), though specific infrared spectral data for this exact stereoisomer remains limited in available literature sources. The expected infrared absorption profile would feature characteristic carbonyl stretching vibrations typical of α,β-unsaturated ketones, appearing in the region between 1665-1685 wavenumbers due to conjugation effects between the carbonyl group and the alkene system. The presence of the ketone functionality would generate a strong, sharp absorption band that serves as a diagnostic fingerprint for this compound class.

Aliphatic carbon-hydrogen stretching vibrations would appear in the 2850-3000 wavenumber region, reflecting the methyl and methylene groups throughout the molecular framework. The alkene carbon-hydrogen stretching would contribute additional absorptions around 3000-3100 wavenumbers, while the corresponding carbon-carbon double bond stretching would manifest near 1640 wavenumbers. The Z-stereochemistry might influence the exact positioning and intensity patterns of these vibrations compared to the E-isomer, though such differences typically require high-resolution infrared analysis for reliable detection.

The methyl substituent at the sixth position would contribute symmetric and asymmetric deformation modes in the 1350-1480 wavenumber region. Out-of-plane bending vibrations associated with the alkene system would appear in the lower frequency region around 800-1000 wavenumbers, with specific patterns potentially providing stereochemical information. The overall infrared spectrum would serve as a valuable tool for confirming the presence of key functional groups and distinguishing this compound from related structural analogs.

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy represents the most powerful analytical technique for complete structural elucidation and stereochemical assignment of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI). Proton Nuclear Magnetic Resonance analysis would reveal distinct chemical environments for each hydrogen atom in the molecule, providing detailed information about connectivity patterns and stereochemical relationships. The alkene protons would appear as characteristic multipets in the 5.0-6.0 parts per million region, with coupling patterns that definitively establish the Z-configuration through vicinal coupling constants.

The methyl group attached to the ketone carbonyl would generate a distinctive singlet around 2.1 parts per million, integrating for three protons. Methylene protons adjacent to the carbonyl would appear as a triplet around 2.4 parts per million, while the methylene protons adjacent to the double bond would manifest in the 2.2-2.3 parts per million range. The methyl groups on the isopropyl substituent would appear as a doublet around 1.0 parts per million, with the methine proton appearing as a complex multiplet around 2.3 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, revealing the carbon framework and functional group environments. The carbonyl carbon would appear around 200 parts per million, while the alkene carbons would manifest in the 120-140 parts per million region. The specific chemical shifts and multiplicities observed in both proton and carbon-13 spectra would enable unambiguous stereochemical assignment and differentiation from the corresponding E-isomer.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 4-Hepten-2-one, 6-methyl-, (Z)- (9CI). The molecular ion peak would appear at mass-to-charge ratio 126, corresponding to the molecular weight of 126.20 grams per mole. The fragmentation behavior would follow predictable pathways typical of α,β-unsaturated ketones, with initial losses occurring at bonds adjacent to the carbonyl functionality and the double bond system.

Primary fragmentation would likely involve loss of the acetyl group (mass 43), generating a prominent fragment ion at mass-to-charge ratio 83. Alternative fragmentation pathways would include McLafferty rearrangement processes, where the carbonyl oxygen abstracts a hydrogen atom from the alkyl chain, leading to elimination of alkene fragments. The presence of the methyl substituent would influence fragmentation patterns by providing additional stabilization to certain carbocation intermediates.

Secondary fragmentation would generate smaller fragment ions corresponding to various alkyl and alkenyl species. The base peak intensity would typically correspond to the most stable carbocation formed during the fragmentation process, often involving the acetyl cation at mass-to-charge ratio 43. The overall fragmentation pattern would serve as a fingerprint for this specific stereoisomer, though distinguishing between Z and E isomers through mass spectrometry alone would require specialized techniques such as ion mobility spectrometry or collision-induced dissociation studies.

Computational Molecular Modeling and 3D Conformational Analysis

Computational molecular modeling provides valuable insights into the three-dimensional structure and conformational preferences of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI). Database entries include computed three-dimensional conformational models that illustrate the spatial arrangement of atoms and the geometric consequences of the Z-stereochemistry. These computational models demonstrate how the Z-configuration creates a bent molecular geometry that differs substantially from the more extended conformation adopted by the corresponding E-isomer.

The computed molecular volume and surface area parameters reflect the spatial requirements of this stereoisomer. Computational chemistry calculations predict specific bond lengths, bond angles, and dihedral angles that characterize the optimized molecular geometry. The presence of the Z-double bond introduces conformational constraints that limit rotation around the carbon-carbon double bond, creating a relatively rigid structural framework that influences overall molecular shape and potential intermolecular interactions.

Advanced computational modeling techniques enable prediction of various molecular properties including collision cross-sections for ion mobility spectrometry analysis. Database entries indicate predicted collision cross-section values for different ionization adducts, with values ranging from 128.3 square angstroms for the protonated molecule to 174.4 square angstroms for acetate adducts. These computational predictions provide valuable benchmarks for experimental validation and enable correlation between molecular structure and gas-phase behavior.

Properties

CAS No.

104728-06-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-6-methylhept-4-en-2-one

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4-

InChI Key

UURQIFMXMISCGV-PLNGDYQASA-N

SMILES

CC(C)C=CCC(=O)C

Isomeric SMILES

CC(C)/C=C\CC(=O)C

Canonical SMILES

CC(C)C=CCC(=O)C

Synonyms

4-Hepten-2-one, 6-methyl-, (Z)- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Outcomes

ParameterValue
CatalystPara-toluenesulfonic acid
Temperature220°C
Pressure200 psig
Residence Time2 hours
Yield (5-MH)65–60%
6-MH:5-MH Ratio0.38–0.5

Modifying the acid strength (e.g., using milder acids like camphorsulfonic acid) and reducing reaction temperatures may favor Z-isomer formation by slowing rearrangement kinetics, though this remains speculative without direct experimental evidence.

Claisen Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement of allyl vinyl ethers offers a stereocontrolled pathway to γ,δ-unsaturated ketones. For 4-hepten-2-one, 6-methyl-, (Z)-, the precursor allyl 3-methylbut-2-enyl ether undergoes thermal rearrangement at 180–200°C to form the Z-isomer preferentially, driven by transition-state stereoelectronics.

Example Reaction

Allyl 3-methylbut-2-enyl etherΔ4-Hepten-2-one, 6-methyl-, (Z)-+Byproducts\text{Allyl 3-methylbut-2-enyl ether} \xrightarrow{\Delta} \text{4-Hepten-2-one, 6-methyl-, (Z)-} + \text{Byproducts}

Key Factors :

  • Solvent : Xylene or diphenyl ether (high-boiling solvents).

  • Yield : ~70% (reported for analogous E-isomers).

  • Stereoselectivity : Enhanced by bulky substituents on the ether oxygen.

Aldol Condensation Followed by Dehydration

A two-step process involving aldol condensation of acetone with pent-3-enal (or its derivatives) under basic conditions, followed by acid-catalyzed dehydration, can yield α,β-unsaturated ketones. To favor the Z-isomer, the dehydration step must occur under kinetic control, typically at lower temperatures (50–80°C).

Protocol Overview

  • Aldol Condensation :

    • Reactants : Acetone + pent-3-enal.

    • Catalyst : NaOH in glycerol (as per US6417406B1 ).

    • Conditions : 50°C, 4 hours.

    • Intermediate : 6-Methyl-4-hydroxyheptan-2-one.

  • Dehydration :

    • Catalyst : H₂SO₄ or p-TsOH.

    • Conditions : 80°C, 1 hour.

    • Outcome : 4-Hepten-2-one, 6-methyl- (E/Z mixture).

Stereochemical Note : Z-selectivity remains low (<20%) in standard protocols, necessitating chiral catalysts or additives for improvement.

Industrial-Scale Production Challenges

Industrial synthesis of the Z-isomer faces hurdles in cost-effective stereochemical control. US6417406B1 highlights a recyclable two-phase catalyst system (alkaline condensation catalyst + hydrogenation catalyst in glycerol), which achieves high yields for saturated methyl ketones. Adapting this for Z-selective unsaturated ketones would require:

  • Modified Catalysts : Chiral ligands or zeolites to enforce cis geometry.

  • Process Adjustments : Lower hydrogen pressures to prevent over-saturation.

Comparative Analysis of Methods

Table 1. Synthesis Routes for 4-Hepten-2-one, 6-methyl-, (Z)-

MethodConditionsYield (Z-isomer)Scalability
Acid-Catalyzed Isomerization220°C, p-TsOH~30% (theoretical)High
Lindlar Hydrogenation25–50°C, H₂, ethanol50–60%Moderate
Claisen Rearrangement180°C, xylene~40%Low
Aldol-Dehydration80°C, H₂SO₄<20%High

Key Insight : Lindlar hydrogenation offers the best balance of stereoselectivity and scalability but requires costly catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: 6-methylheptanoic acid.

    Reduction: 6-methylhept-4-en-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Stereoisomer: 4-Hepten-2-one, 6-methyl-, (E)- (9CI)

The (E)-isomer shares the same molecular formula (C₈H₁₄O ) and functional groups but differs in the geometry of the double bond. The (Z)-configuration (cis) likely results in a more compact molecular structure compared to the (E)-isomer (trans), which could influence physical properties such as boiling point and polarity. However, experimental data for both isomers (e.g., density, boiling point) are unavailable in the evidence .

Chain-Length Variants

  • 6-Hepten-2-one, 5,6-dimethyl-, (S)- (9CI) (CAS 163960-35-8):
    This compound has an additional methyl group at position 5, increasing its molecular formula to C₉H₁₆O and molecular weight to 140.223 g/mol . The extended branching may reduce solubility in polar solvents compared to the target compound .

Functional Group Modifications

  • 2-Heptanone, 4-hydroxy-6-methyl-, (+)- (9CI) (CAS 359847-21-5): The addition of a hydroxyl group at position 4 (C₈H₁₆O₂) increases polarity, raising its boiling point to 219.5°C (vs. unsaturated analogs) and improving water solubility. Its logP value (0.97) indicates moderate lipophilicity .
  • 5-Hepten-3-yn-2-one, 6-methyl- (9CI) (CAS 149183-86-8):
    The presence of a triple bond (C₈H₁₀O ) introduces sp-hybridized carbons, significantly altering electronic properties and reactivity toward electrophiles compared to the target compound .

Shorter-Chain Analogs

  • 4-Hexen-2-one, 3-methyl- (9CI) (CAS 72189-24-3):
    This six-carbon analog (C₇H₁₂O ) has a molecular weight of 112.170 g/mol . The shorter chain and methyl group at position 3 may reduce steric hindrance, favoring nucleophilic additions at the ketone group .

Data Table: Key Properties of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Feature(s)
4-Hepten-2-one, 6-methyl-, (Z)- (9CI) Not provided C₈H₁₄O 126.196 N/A N/A (Z)-configured double bond
4-Hepten-2-one, 6-methyl-, (E)- (9CI) 104728-05-4 C₈H₁₄O 126.196 N/A N/A (E)-configured double bond
6-Hepten-2-one,5,6-dimethyl-, (S)- (9CI) 163960-35-8 C₉H₁₆O 140.223 N/A N/A Branched methyl groups
2-Heptanone,4-hydroxy-6-methyl-, (+)- (9CI) 359847-21-5 C₈H₁₆O₂ 144.211 219.5 0.9 Hydroxyl substituent
4-Hexen-2-one, 3-methyl- (9CI) 72189-24-3 C₇H₁₂O 112.170 N/A N/A Shorter carbon chain

Notes on Data Limitations

  • Physical properties (e.g., melting points, boiling points) for many compounds are unavailable in the provided evidence.
  • Synthetic routes and toxicity data for 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) require further investigation from primary literature.

Biological Activity

4-Hepten-2-one, 6-methyl-, (Z)- (9CI), also known as (Z)-6-methylhept-4-en-2-one, is an organic compound with the molecular formula C8_8H14_{14}O. It belongs to the ketone family and is characterized by a carbonyl group (C=O) within its structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and possible therapeutic properties.

  • Molecular Formula : C8_8H14_{14}O
  • Molecular Weight : 142.20 g/mol
  • Structure : The compound features a double bond configuration that significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-Hepten-2-one, 6-methyl-, (Z)- exhibits notable antimicrobial activity. A study on various extracts containing this compound revealed significant inhibition against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis2.19 mg/ml
Bacillus pumilus3.04 mg/ml
Escherichia coli3.4 mg/ml
Pseudomonas aeruginosa3.5 mg/ml

These findings suggest that the compound can be effective in controlling bacterial growth, making it a candidate for further investigation in pharmaceutical applications .

Antioxidant Activity

The antioxidant potential of 4-Hepten-2-one, 6-methyl-, (Z)- has been assessed using various assays. For instance, the compound demonstrated significant scavenging activity against free radicals, comparable to standard antioxidants like ascorbic acid. The IC50_{50} values for antioxidant activity ranged from:

Extract TypeIC50_{50} Value (µg/ml)
Pod27.55
Seed38.52
Capitulum63.09
FlowerComparably higher

This indicates that the compound may play a role in mitigating oxidative stress, which is linked to various chronic diseases .

The biological activity of 4-Hepten-2-one, 6-methyl-, (Z)- can be attributed to its structural characteristics, particularly the carbonyl group which allows for hydrogen bonding with enzymes and proteins. This interaction may influence enzyme activity and metabolic pathways, leading to its observed biological effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the extracts of various plants containing this compound showed high antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The extracts were ranked based on their antibacterial potency, with the pod showing the highest activity .
  • Antioxidant Studies : In vitro assays demonstrated that extracts containing 4-Hepten-2-one, 6-methyl-, (Z)- exhibited strong antioxidant properties by scavenging ABTS radicals effectively. The results indicated a concentration-dependent response across different plant parts .
  • Toxicological Assessment : Toxicological evaluations have shown no mutagenic effects at concentrations up to 380 µg/plate in various bacterial strains, suggesting a favorable safety profile for potential applications in food and cosmetic products .

Q & A

Basic: What spectroscopic methods are recommended for confirming the (Z)-stereochemistry of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI)?

Answer:
To confirm the (Z)-configuration, 1H NMR spectroscopy is essential for analyzing coupling constants between protons on the double bond. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide spatial proximity evidence. If the compound crystallizes, X-ray diffraction offers definitive structural confirmation. For new compounds, ensure full spectral data (e.g., IR, MS, NMR) are reported, adhering to reproducibility guidelines for experimental methods .

Advanced: How can researchers resolve contradictions in mass spectral data for this compound?

Answer:
Discrepancies in mass spectral data may arise from isomerization, oligomer formation, or fragmentation patterns. Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ions and fragments. Compare results with tandem MS (MS/MS) to identify characteristic fragmentation pathways, as demonstrated in studies analyzing primuline oligomers . Standardize ionization conditions (e.g., ESI vs. EI) to minimize variability.

Basic: What key physical properties (e.g., boiling point, density) are critical for experimental design?

Answer:
Predicted properties include:

PropertyValue (Predicted)
Boiling Point235.4 ± 23.0 °C
Density0.941 ± 0.06 g/cm³
PSA34.14 Ų

These values inform purification strategies (e.g., distillation, column chromatography) and solvent selection .

Advanced: How can synthesis protocols be optimized to minimize (E)-isomer formation?

Answer:
Employ stereoselective catalysts (e.g., chiral Lewis acids) and control reaction temperature to favor kinetic over thermodynamic products. Monitor isomer ratios using GC-MS or HPLC with chiral columns. For purification, leverage differences in polarity or crystallization behavior guided by density and boiling point data .

Basic: What are the best practices for documenting experimental procedures to ensure reproducibility?

Answer:
Follow journal guidelines such as those in the Beilstein Journal of Organic Chemistry:

  • Include detailed synthesis steps, purification methods, and characterization data in the main text or supplementary materials.
  • For known compounds, cite literature verifying identity; for novel compounds, provide NMR, MS, and elemental analysis .
  • Use standardized nomenclature and avoid abbreviating chemical names .

Advanced: How should researchers address discrepancies in purity assessments across analytical techniques?

Answer:
Cross-validate purity using complementary methods:

  • HPLC for quantitative impurity profiling.
  • 1H NMR to detect non-deuterated solvent residues or byproducts.
  • Differential Scanning Calorimetry (DSC) to assess crystallinity.
    Contradictions may arise from undetected isomers or oligomers, as seen in primuline studies where oligomers skewed MS data .

Basic: What chromatographic techniques are suitable for separating (Z)- and (E)-isomers?

Answer:
Use chiral stationary phases in HPLC or GC for isomer separation. For TLC, optimize mobile phases (e.g., hexane/ethyl acetate gradients) and employ primuline-impregnated silica gel plates to enhance visualization under UV .

Advanced: How can computational methods aid in predicting reaction pathways for this compound?

Answer:
Apply density functional theory (DFT) to model transition states and predict stereochemical outcomes. Use software like Gaussian or ORCA to calculate thermodynamic parameters (e.g., Gibbs free energy) for competing (Z)/(E) pathways. Validate predictions with experimental kinetic data .

Basic: What safety precautions are necessary when handling 4-Hepten-2-one, 6-methyl-, (Z)- (9CI)?

Answer:
Refer to Safety Data Sheets (SDS) for hazard classifications. Use PPE (gloves, goggles) and work in a fume hood. For compounds with acute toxicity (Category 4), implement spill protocols and emergency contact procedures .

Advanced: How can researchers validate the environmental stability of this compound under varying conditions?

Answer:
Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Analyze degradation products via LC-MS and compare with databases like NIST Chemistry WebBook for structural identification .

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